molecular formula C19H31N3O B14787504 2-Amino-N-((2S)-2-(benzyl(isopropyl)amino)cyclohexyl)propanamide

2-Amino-N-((2S)-2-(benzyl(isopropyl)amino)cyclohexyl)propanamide

Cat. No.: B14787504
M. Wt: 317.5 g/mol
InChI Key: GXQYMQSOVDRBTG-UHFFFAOYSA-N
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Description

2-Amino-N-((2S)-2-(benzyl(isopropyl)amino)cyclohexyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexyl ring, an amino group, and a propanamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-((2S)-2-(benzyl(isopropyl)amino)cyclohexyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclohexyl ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the amino group: The amino group can be introduced via reductive amination of a ketone intermediate.

    Attachment of the benzyl(isopropyl)amino group: This step involves the alkylation of the amino group with benzyl and isopropyl halides.

    Formation of the propanamide moiety: The final step involves the acylation of the amine with a propanoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-((2S)-2-(benzyl(isopropyl)amino)cyclohexyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the propanamide moiety can be reduced to form an alcohol.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases like sodium hydride (NaH).

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various alkyl or aryl-substituted derivatives.

Scientific Research Applications

2-Amino-N-((2S)-2-(benzyl(isopropyl)amino)cyclohexyl)propanamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand for studying protein-ligand interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-((2S)-2-(benzyl(isopropyl)amino)cyclohexyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-((2S)-2-(benzyl(methyl)amino)cyclohexyl)propanamide
  • 2-Amino-N-((2S)-2-(benzyl(ethyl)amino)cyclohexyl)propanamide
  • 2-Amino-N-((2S)-2-(benzyl(propyl)amino)cyclohexyl)propanamide

Uniqueness

2-Amino-N-((2S)-2-(benzyl(isopropyl)amino)cyclohexyl)propanamide is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H31N3O

Molecular Weight

317.5 g/mol

IUPAC Name

2-amino-N-[2-[benzyl(propan-2-yl)amino]cyclohexyl]propanamide

InChI

InChI=1S/C19H31N3O/c1-14(2)22(13-16-9-5-4-6-10-16)18-12-8-7-11-17(18)21-19(23)15(3)20/h4-6,9-10,14-15,17-18H,7-8,11-13,20H2,1-3H3,(H,21,23)

InChI Key

GXQYMQSOVDRBTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C2CCCCC2NC(=O)C(C)N

Origin of Product

United States

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